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Abstract: This document provides a comprehensive technical overview of the chemical

structure and analytical confirmation of 1-Hexyl-4-(4-nitrophenyl)piperazine. Arylpiperazine

derivatives are a significant class of compounds in medicinal chemistry, known for their diverse

pharmacological activities targeting the central nervous system.[1][2] This guide outlines a

standard synthetic approach and details the expected outcomes from key analytical techniques

used for structural elucidation and confirmation, including Mass Spectrometry (MS), Infrared

(IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While specific

experimental data for this exact hexyl derivative is not extensively published, the

methodologies and expected data are extrapolated from well-documented protocols for closely

related N-arylpiperazine analogues.[3][4][5]

Chemical Structure and Properties
1-Hexyl-4-(4-nitrophenyl)piperazine consists of a piperazine ring N-substituted with a hexyl

group at one position and a 4-nitrophenyl group at the other. The chemical formula is

C16H25N3O2.[6]

Caption: Chemical structure of 1-Hexyl-4-(4-nitrophenyl)piperazine.
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Table 1: Chemical Properties of 1-Hexyl-4-(4-nitrophenyl)piperazine

Property Value Source

Molecular Formula C16H25N3O2 [6]

Molecular Weight 291.39 g/mol Calculated

IUPAC Name
1-hexyl-4-(4-

nitrophenyl)piperazine
Generated

CAS Number 22347-12-8 Inferred from related structures

General Synthesis Protocol
The synthesis of 1-Hexyl-4-(4-nitrophenyl)piperazine can be readily achieved via N-alkylation

of 1-(4-nitrophenyl)piperazine with a suitable hexylating agent, such as 1-bromohexane. This is

a standard procedure for preparing long-chain arylpiperazine derivatives.[1]

Reaction Scheme:

1-(4-Nitrophenyl)piperazine + 1-Bromohexane → 1-Hexyl-4-(4-nitrophenyl)piperazine

Reactants:
1-(4-Nitrophenyl)piperazine

1-Bromohexane
Base (e.g., K2CO3)

Reaction Mixture

Solvent
(e.g., Acetonitrile or DMF)

Heat
(e.g., 60-80°C, 12-24h)

Stirring Aqueous Work-up
& Organic Extraction

After cooling Purification
(Column Chromatography)

Final Product:
1-Hexyl-4-(4-nitrophenyl)piperazine

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-Hexyl-4-(4-nitrophenyl)piperazine.

Detailed Methodology:
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Reagents Setup: To a solution of 1-(4-nitrophenyl)piperazine (1.0 eq) in a suitable solvent

such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or

diisopropylethylamine (DIPEA, 1.5 eq).

Alkylation: Add 1-bromohexane (1.1 eq) dropwise to the stirred mixture at room temperature.

Reaction: Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours, monitoring

progress by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid

precipitate (inorganic salts) is present, filter it off. Dilute the filtrate with water and extract the

product with an organic solvent like ethyl acetate or dichloromethane.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue using column

chromatography on silica gel to yield the pure product.

Analytical Confirmation Data
The confirmation of the structure requires a combination of spectroscopic methods. Below are

the expected data based on the analysis of its constituent functional groups and data from

analogous compounds.[4][7]

3.1 Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can reveal structural information

through fragmentation patterns.

Table 2: Expected Mass Spectrometry Data
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m/z Value (Predicted) Fragment Identity Description

291.20 [M]+

Molecular ion peak

corresponding to

C16H25N3O2.

207.10 [M - C6H13]+
Loss of the hexyl group

(C6H13).

177.09 [C10H11N2O]+
Fragmentation of the

piperazine ring.

85.10 [C6H13]+ Hexyl cation fragment.

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type

3100 - 3000 Aromatic C-H Stretching

2950 - 2850 Aliphatic C-H
Stretching (Hexyl &

Piperazine)

~1595, ~1490 Aromatic C=C Ring Stretching

1520 - 1475 N-O (Nitro) Asymmetric Stretching

1350 - 1300 N-O (Nitro) Symmetric Stretching

1250 - 1180 Aryl C-N Stretching

1130 - 1020 Aliphatic C-N Stretching

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.
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Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.15 d 2H
Protons ortho to NO₂

on the phenyl ring

~ 6.85 d 2H
Protons meta to NO₂

on the phenyl ring

~ 3.40 t 4H

Piperazine protons

adjacent to the

nitrophenyl group (-N-

CH₂-)

~ 2.60 t 4H

Piperazine protons

adjacent to the hexyl

group (-N-CH₂-)

~ 2.40 t 2H

Methylene protons of

hexyl group adjacent

to piperazine nitrogen

(-N-CH₂-)

~ 1.55 m 2H
Methylene protons of

hexyl group (-CH₂-)

~ 1.30 m 6H
Methylene protons of

hexyl group (-(CH₂)₃-)

~ 0.90 t 3H

Terminal methyl

protons of hexyl group

(-CH₃)

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~ 155.0 Aromatic C attached to piperazine nitrogen

~ 138.5 Aromatic C attached to nitro group

~ 125.8 Aromatic CH ortho to nitro group

~ 113.0 Aromatic CH meta to nitro group

~ 58.5 Hexyl -CH₂- attached to piperazine

~ 53.0 Piperazine -CH₂- attached to hexyl group

~ 49.0 Piperazine -CH₂- attached to nitrophenyl group

~ 31.8, 27.0, 26.0, 22.6 Hexyl methylene carbons

~ 14.0 Hexyl terminal methyl carbon

Comprehensive Analytical Workflow
The logical flow from a synthesized compound to a fully confirmed and characterized chemical

entity involves a sequential analytical process.
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Caption: Logical workflow for the purification and analytical confirmation process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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